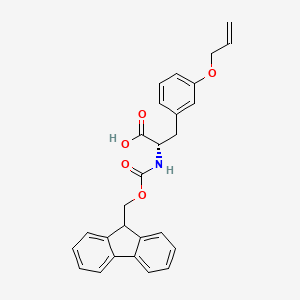

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid

Beschreibung

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid (CAS: 1175973-95-1) is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative with a molecular formula of C27H25NO5 and a molecular weight of 443.49 g/mol . It is structurally characterized by:

- An Fmoc group at the N-terminus, a standard protecting group in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions.

- A 3-(allyloxy)phenyl substituent on the β-carbon, introducing an allyl ether moiety that can participate in click chemistry or photochemical reactions.

- A carboxylic acid terminus, enabling further conjugation or activation for peptide bond formation.

This compound is primarily used in research settings for peptide synthesis and bioconjugation. It is stored under inert conditions (darkness, nitrogen atmosphere) to preserve stability . Its hazard profile includes warnings for acute toxicity (oral, dermal) and irritancy (skin, eyes), with precautionary measures (e.g., P261: avoid inhalation) recommended during handling .

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-prop-2-enoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO5/c1-2-14-32-19-9-7-8-18(15-19)16-25(26(29)30)28-27(31)33-17-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h2-13,15,24-25H,1,14,16-17H2,(H,28,31)(H,29,30)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZULFVSTYZJLP-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592359 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(prop-2-en-1-yl)oxy]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175973-95-1 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(prop-2-en-1-yl)oxy]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid, often abbreviated as Fmoc-Ala(allyloxy)-OH, is a complex organic compound that serves as a building block in peptide synthesis. Its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group and the allyloxy substituent, suggest potential applications in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 443.53 g/mol. The presence of the Fmoc group indicates its utility in protecting amino acids during peptide synthesis, allowing for selective reactions without affecting the protected amino acid.

| Property | Value |

|---|---|

| Molecular Formula | C28H29NO4 |

| Molecular Weight | 443.53 g/mol |

| CAS Number | 213383-02-9 |

| Melting Point | Not available |

| Boiling Point | Not available |

Biological Activity

The biological activity of this compound is primarily linked to its role in peptide synthesis. Compounds with similar structures have demonstrated significant pharmacological activities, including:

- Antimicrobial Activity : Some derivatives exhibit antibacterial properties against various strains.

- Anticancer Properties : Certain synthesized peptides have shown efficacy in inhibiting cancer cell proliferation.

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially serving as an inhibitor or modulator.

While specific mechanisms for this compound are not fully elucidated, it is believed that its activity is contingent upon the final peptide's sequence and structure. Interaction studies typically involve:

- Binding Affinity Tests : Assessing how well the synthesized peptides bind to target proteins or receptors.

- Cell Viability Assays : Evaluating the cytotoxic effects on various cell lines to determine potential therapeutic effects.

Case Studies and Research Findings

Recent studies have highlighted the synthesis and biological evaluation of similar compounds, indicating promising results in various assays:

- Anticancer Activity : A study reported that peptides synthesized from Fmoc-protected amino acids exhibited selective cytotoxicity against cancer cells while sparing normal cells, suggesting a targeted therapeutic approach .

- Enzyme Interaction : Research indicated that certain derivatives could effectively inhibit proteolytic enzymes involved in disease pathways, demonstrating potential as therapeutic agents .

Synthesis Pathway

The synthesis of this compound generally involves several steps:

- Fmoc Protection : The amino group is protected using Fmoc to prevent unwanted reactions.

- Allyloxy Substitution : Introduction of the allyloxy group onto the aromatic ring.

- Purification : The final compound is purified using techniques such as HPLC to ensure high purity for biological testing.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional properties of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid can be contextualized against related Fmoc-protected amino acid derivatives. Key analogues and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Fmoc-Protected Amino Acid Derivatives

Key Comparative Insights

Substituent Reactivity :

- The allyloxy group in the target compound enables photochemical or Pd-mediated deprotection, whereas propargyloxy (in the propargyl analogue) facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Fluorinated phenyl groups enhance lipophilicity and metabolic stability, making them suitable for in vivo applications .

Chloroindole and thiophene groups modulate electronic properties, influencing interactions with hydrophobic protein pockets .

Bioactivity and Target Specificity :

- Compounds with indole or thiophene moieties are often prioritized in kinase inhibitor design due to their affinity for ATP-binding sites .

- Fluorinated derivatives correlate with improved pharmacokinetic profiles in therapeutic peptides .

Safety and Handling :

- Most analogues share similar hazard profiles (e.g., H302: harmful if swallowed), but chlorinated or fluorinated variants may exhibit additional ecotoxicological risks due to persistence .

Q & A

Q. What are the gaps in ecotoxicological data, and how can they be addressed?

- No data exist on biodegradation, bioaccumulation, or aquatic toxicity. Researchers should conduct OECD 301/302 tests for biodegradability and use Daphnia magna assays (OECD 202) to assess acute aquatic toxicity. Computational tools like ECOSAR provide preliminary hazard estimates .

Tables

Table 1. Comparison of Synthetic Yields Under Different Conditions

| Reaction Solvent | Base | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1,4-Dioxane/H₂O | Na₂CO₃ | RT | 78 | 99.5 |

| THF/H₂O | K₂CO₃ | 0°C | 65 | 98.2 |

| DCM | DIEA | RT | 42 | 95.8 |

Table 2. Key Spectral Data for Structural Confirmation

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz) | δ 7.75 (d, Fmoc aromatic), 5.95 (m, allyloxy CH₂), 4.40 (m, α-CH) |

| ¹³C NMR | δ 172.1 (COOH), 156.8 (Fmoc C=O), 115.3 (allyloxy CH₂) |

| HRMS (ESI+) | [M+Na]⁺ Calculated: 512.1834; Found: 512.1829 |

Table 3. Stability Under Accelerated Degradation Conditions (40°C/75% RH)

| Time (Weeks) | Purity (%) | Major Degradants Identified (LC-MS) |

|---|---|---|

| 0 | 99.8 | None |

| 4 | 97.2 | Fmoc-deprotected analog |

| 8 | 89.5 | Oxidative dimer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.